molecular formula C11H8F3NO2 B2587847 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione CAS No. 82169-87-7

1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2587847
CAS No.: 82169-87-7
M. Wt: 243.185
InChI Key: WICWMPQLGRMDTD-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and pyrrolidine-2,5-dione.

    Condensation Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with pyrrolidine-2,5-dione in the presence of a suitable catalyst, such as piperidine or pyridine, under reflux conditions.

    Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-(4-Chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of a trifluoromethyl group.

    1-(4-Fluorophenyl)pyrrolidine-2,5-dione: Features a fluorine atom in place of the trifluoromethyl group.

Uniqueness

1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.

This compound’s unique properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(15)17/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICWMPQLGRMDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876647
Record name p-CF3-N-phenylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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